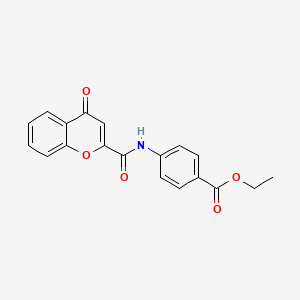

ethyl 4-(4-oxo-4H-chromene-2-carboxamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 4-(4-oxo-4H-chromene-2-carboxamido)benzoate” is a chemical compound with the molecular formula C12H10O4 . It has an average mass of 218.205 Da and a monoisotopic mass of 218.057907 Da .

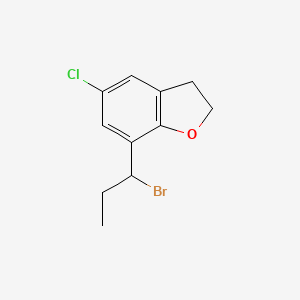

Molecular Structure Analysis

The molecular structure of “ethyl 4-(4-oxo-4H-chromene-2-carboxamido)benzoate” consists of a chromene ring (a benzene ring fused to a heterocyclic pyran ring) with a carboxylate ester group attached . The compound’s InChI code is 1S/C12H10O4/c1-2-15-12(14)11-7-9(13)8-5-3-4-6-10(8)16-11/h3-7H,2H2,1H3 .

Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 230–232°C . Its IR spectrum shows peaks at 3394, 2970, 1679, 1602, 1519, 1436, 1371, 1293, 1231, 1105, 922, 794, 749 cm^-1 . The ^1H NMR and ^13C NMR spectra provide further information about the compound’s structure .

Aplicaciones Científicas De Investigación

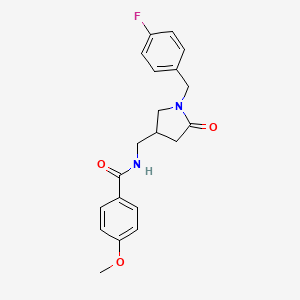

- Cell Proliferation Inhibition (Anticancer Activity):

- Certain 4H-chromene derivatives exhibit promising anticancer properties by inhibiting cell proliferation. These compounds could serve as leads for novel cancer therapies .

- Some 4H-chromenes induce apoptosis (programmed cell death) in cancer cells. Understanding their mechanisms of action may lead to targeted therapies .

- 4H-chromenes have been investigated as potential antagonists for the neuropeptide Y Y5 receptor. Modulating this receptor could have implications for appetite regulation and obesity treatment .

- Certain 4H-chromene derivatives have shown promise in improving cognitive deficits. Researchers are exploring their potential for treating neurodegenerative disorders .

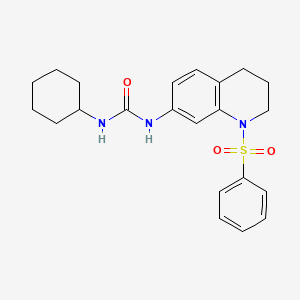

Organic Synthesis and Catalysis

- Researchers have developed various synthetic methods for 4H-chromenes, including enantioselective routes. Notable approaches include:

- Ni(II)-Catalyzed Synthesis :

- A Ni(II)–bis(oxazoline) complex, in combination with p-TSOH, efficiently forms enantioenriched 4H-chromenes from ortho-quinone methides (o-QMs) and dicarbonyls. These products can be further converted into biologically active derivatives .

- Lewis Acid-Catalyzed Synthesis :

- Other Approaches :

- Ni(II)-Catalyzed Synthesis :

Fluorescent Probes and Sensors

- Ethyl 4-(4-oxo-4H-chromene-2-carboxamido)benzoate and related derivatives have been investigated as fluorescent probes. For example:

- Zinc (II) and Aluminum (III) Detection :

Materials Science and Coordination Chemistry

- The chromene scaffold can be modified to create functional materials and coordination complexes. Researchers have explored its use in:

Unexpected Coupling Reactions

- In some cases, unexpected coupling reactions involving 4-oxo-4H-chromene-2-carboxylic acid have been observed. For instance, titanium-induced McMurry coupling led to bis-chromones, demonstrating the versatility of this scaffold .

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 4-[(4-oxochromene-2-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-2-24-19(23)12-7-9-13(10-8-12)20-18(22)17-11-15(21)14-5-3-4-6-16(14)25-17/h3-11H,2H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRUKEZUZOGGHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)butanoate](/img/structure/B2629597.png)

![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-4,6-dichloropyridine-2-carboxamide](/img/structure/B2629598.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2629599.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2629600.png)

![2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2629601.png)

![N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2629603.png)

![4-((4-fluorobenzo[d]thiazol-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide](/img/structure/B2629604.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629608.png)

![2-Cyclopropyl-4-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2629610.png)

![1-(3-Chlorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2629611.png)